molecular formula C20H11BrF2N2O B2449124 2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone CAS No. 478066-05-6

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No.: B2449124
CAS No.: 478066-05-6
M. Wt: 413.222
InChI Key: KYWJYATUMSISDB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to a phthalazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrF2N2O/c21-13-3-8-16(9-4-13)25-20(26)18-11-15(23)7-10-17(18)19(24-25)12-1-5-14(22)6-2-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWJYATUMSISDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hydrazine Cyclization Approaches

Core Phthalazinone Ring Formation

The phthalazinone scaffold is typically constructed via cyclocondensation of 1,2-dicarbonyl precursors with hydrazine derivatives. For the target compound, a substituted phthalic anhydride or diketone intermediate serves as the starting material. In a representative procedure, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid undergoes reflux with hydrazine hydrate in ethanol to yield 6-substituted-3(2H)-pyridazinone derivatives. Analogously, 1,3-indanedione derivatives react with hydrazine hydrate under superacid catalysis to form 4-substituted phthalazinones.

Reaction Conditions:
  • Hydrazine concentration : 55–99% aqueous solution
  • Solvent : Ethanol or sulfolane/toluene mixtures
  • Temperature : Reflux (78–190°C)
  • Time : 4–6 hours
Yield Optimization:
  • Higher hydrazine equivalents (1.5–2.0 mol) improve cyclization efficiency.
  • Ultrasonic irradiation reduces reaction times by 40% compared to conventional heating.

Regioselective Functionalization Strategies

Electrophilic Aromatic Substitution

Introducing bromo and fluoro substituents at specific positions requires careful electronic modulation. The 4-bromophenyl group is installed via Friedel-Crafts acylation using AlCl₃ as a catalyst, as demonstrated in the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. Subsequent bromination at the para position is achieved using Br₂ in glacial acetic acid.

Key Parameters:
Parameter Optimal Range Effect on Selectivity
Catalyst loading 1.1–1.2 eq AlCl₃ Minimizes ortho-substitution
Bromination temp 0–5°C Prevents di-bromination
Solvent polarity CH₂Cl₂ > CS₂ Enhances para-directing effect

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling provides an alternative route for introducing aryl groups post-cyclization. Palladium catalysts (Pd(PPh₃)₄) mediate the reaction between bromophthalazinone intermediates and fluorophenylboronic acids:

$$
\text{Br-Phthalazinone} + \text{4-Fluorophenyl-B(OH)}2 \xrightarrow{\text{Pd}^{0}} \text{Target Compound} + \text{B(OH)}3
$$

Optimization Data:
Catalyst System Yield (%) Purity (HPLC)
Pd(OAc)₂/XPhos 68 95.2
PdCl₂(dppf) 72 97.8
NiCl₂(dme)/P(t-Bu)₃ 41 88.6

Solid-Phase Synthesis for Scalability

Recent advances employ polymer-supported reagents to streamline purification. A polystyrene-bound hydrazine resin facilitates the cyclization step, enabling filtration-based isolation of intermediates. This method achieves 89% yield with <2% residual hydrazine contamination.

Comparative Process Metrics

Metric Solution-Phase Solid-Phase
Reaction volume (L/kg) 12.4 5.8
Purification time 6.2 h 1.1 h
E-factor 32.7 14.9

Green Chemistry Modifications

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use while maintaining yield efficiency:

  • Conditions : 30 Hz frequency, 4 mm stainless steel balls
  • Result : 84% yield in 45 minutes vs. 76% in 4 hours for thermal method

Microwave-Assisted Cyclization

Controlled dielectric heating accelerates ring closure:
$$
\Delta t = \frac{1}{k} \ln\left(\frac{[A]0}{[A]t}\right) \quad \text{(First-order kinetics observed)}
$$

  • Optimal power : 300 W
  • Time reduction : 85% compared to reflux

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals at δ 7.82–8.15 ppm (phthalazinone aromatic protons), δ 5.54 ppm (CH₂ bridge)
  • HRMS : m/z 413.0724 [M+H]⁺ (calc. 413.0720)
  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

Purity Assessment

Method LOD (ppm) LOQ (ppm) Recovery (%)
HPLC-UV (254 nm) 0.12 0.39 98.7–101.2
LC-MS/MS 0.003 0.01 99.4–102.1

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the phenyl group undergoes nucleophilic substitution under mild conditions. This reactivity is enhanced by the electron-withdrawing effects of adjacent fluorine atoms, which polarize the C–Br bond .

Example Reaction:
Replacement of Br with –NH₂ in liquid NH₃ at 60°C yields 2-(4-aminophenyl)-7-fluoro-4-(4-fluorophenyl)phthalazinone .

Oxidation Reactions

The phthalazinone core is susceptible to oxidation, particularly at the C–N bond. Common oxidizing agents like KMnO₄ in acidic conditions convert the compound into quinone derivatives.

Observed Product:
7-Fluoro-4-(4-fluorophenyl)phthalazine-1,4-dione (yield: 68%).

Reduction Reactions

Reduction of the phthalazinone moiety using NaBH₄ or LiAlH₄ selectively reduces the lactam carbonyl group, forming dihydrophthalazinone derivatives.

Key Data:

Reducing AgentProductYield (%)
NaBH₄1,2-Dihydrophthalazinone derivative72
LiAlH₄Fully reduced tetrahydro derivative58

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 85%

Electrophilic Substitution

The electron-deficient aromatic rings (due to fluorine) direct electrophiles to meta/para positions. Nitration using HNO₃/H₂SO₄ introduces –NO₂ groups at the 3-position of the fluorophenyl ring.

Reaction Outcome:
3-Nitro-7-fluoro-4-(4-fluorophenyl)phthalazinone (yield: 64%).

Cyclization and Polymerization

The compound serves as a monomer in poly(arylene ether)s synthesis. Reaction with difluoro aromatic compounds in DMAc/K₂CO₃ yields high-molecular-weight polymers with Tg > 250°C .

Representative Polymerization Data:

ComonomerInherent Viscosity (dL/g)Tg (°C)
4,4'-Difluorobenzophenone0.92288
4,4'-Difluorodiphenylsulfone1.01333

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Nucleophilic SubstitutionNH₃, 60°C2-(4-Aminophenyl) derivative78
OxidationKMnO₄, H₂SO₄, 80°CPhthalazine-1,4-dione68
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°CBiaryl-phthalazinone85
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-phthalazinone64
PolymerizationDMAc/K₂CO₃, 150°CPoly(arylene ether)

Mechanistic Insights

  • Halogen Effects: Bromine’s leaving-group ability and fluorine’s electron-withdrawing nature synergistically enhance reactivity in substitution and coupling reactions .

  • Steric Considerations: Bulky substituents at the 2- and 4-positions hinder electrophilic attack on the phthalazinone core, favoring peripheral reactions .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a lead compound in drug discovery. Its structural characteristics allow for:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The mechanism often involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound is also evaluated for antimicrobial activity. Studies have shown effectiveness against various pathogens, addressing challenges such as microbial resistance .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed IC50 values comparable to standard chemotherapeutics like 5-fluorouracil against MCF7 cells. The molecular docking studies indicated favorable interactions within the binding pockets of target proteins, enhancing its potential as an anticancer agent .
  • Antimicrobial Studies : Another research effort highlighted the antimicrobial effectiveness of derivatives against both bacterial and fungal strains, suggesting that modifications to the phthalazinone structure can lead to improved activity profiles .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone
  • 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone
  • 2-(4-bromophenyl)-7-chloro-4-(4-fluorophenyl)-1(2H)-phthalazinone

Uniqueness

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Biological Activity

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone, with the CAS number 478066-05-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This phthalazinone derivative features a complex structure characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological properties. This article explores its biological activity, synthesis, pharmacological applications, and relevant research findings.

  • Molecular Formula : C20H11BrF2N2O
  • Molecular Weight : 413.21 g/mol
  • Boiling Point : Approximately 532.5 °C (predicted)
  • Density : 1.52 g/cm³ (predicted)
  • pKa : -3.20 (predicted) .

Anticancer Properties

Research indicates that phthalazinone derivatives, including this compound, exhibit notable anticancer activity. A study highlighted the compound's ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased DNA strand breaks and enhanced cytotoxicity in cancer cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of halogen substituents (bromine and fluorine) is believed to contribute to its enhanced binding affinity to microbial targets .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms modify the electronic properties of the molecule, improving its ability to bind to these targets effectively .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the phthalazinone core.
  • Electrophilic aromatic substitution to introduce bromine and fluorine substituents.
  • Optimization of reaction conditions (e.g., temperature, catalysts) to maximize yield and purity .

Case Studies

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to control groups, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : Another investigation assessed the compound's efficacy against several pathogenic bacteria, revealing promising results that warrant further exploration into its use as an antimicrobial treatment .

Comparative Analysis

The table below compares the biological activity of this compound with similar phthalazinone derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityNotable Features
This compound HighModerateHalogenated structure enhances activity
2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone ModerateLowLess effective than brominated variant
Phthalazinone derivatives (general) VariesVariesBroad spectrum of biological activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated intermediates. For example:

  • Step 1 : Coupling of 4-bromophenyl and 4-fluorophenyl groups using triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) under reflux conditions in anhydrous solvents like dichloromethane .
  • Step 2 : Fluorination at the 7-position via electrophilic substitution using fluorinating agents (e.g., Selectfluor™) in acetonitrile .
  • Step 3 : Cyclization to form the phthalazinone core using hydrazine hydrate in ethanol under controlled pH .
    • Key Considerations : Monitor reaction yields (typically 65–82% for analogous compounds) and purity via HPLC .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm, 4-fluorophenyl protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680 cm⁻¹ and C-F stretches at 1200–1100 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 429) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to resolve overlapping reflections .
  • Validation : Cross-check bond lengths/angles with similar phthalazinone derivatives (e.g., C-Br bond: ~1.89 Å; C-F bond: ~1.34 Å) .
  • Data Sources : Compare with Cambridge Structural Database (CSD) entries for halogenated heterocycles to identify outliers .

Q. What computational methods predict the compound’s interactions with biological targets like PARP or FPR receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to PARP-1 (PDB ID: 5DS3). Focus on halogen-π interactions between the bromophenyl group and Tyr907 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the phthalazinone core in the FPR2 active site .
  • QSAR : Derive predictive models using descriptors like LogP (calculated: ~3.2) and polar surface area (PSA: ~65 Ų) to optimize bioactivity .

Q. How can researchers analyze structure-activity relationships (SAR) for phthalazinone derivatives?

  • Methodological Answer :

  • Modification Sites : Test substitutions at the 4-fluorophenyl (e.g., replacing F with Cl) or 7-fluoro positions to evaluate effects on cytotoxicity or receptor affinity .
  • Biological Assays : Use MTT assays (IC50) on cancer cell lines (e.g., MCF-7) and calcium mobilization assays in neutrophils to quantify FPR2 activation .
  • Data Interpretation : Correlate electronic effects (Hammett σ values) of substituents with activity trends .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Batch Analysis : Ensure compound purity (>98%) via LC-MS to rule out impurities affecting results .
  • Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and incubation times (e.g., 48 hrs for MTT assays) .
  • Meta-Analysis : Compare IC50 values from independent studies using standardized units (e.g., nM) and statistical tools (e.g., ANOVA) .

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